6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
Overview
Description
6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride is a chemical compound with the empirical formula C9H10BrN3·HCl . It has a molecular weight of 276.56 . This compound is commonly used in scientific research and is known for its complex molecular structure.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.CC(C)c1nnc2ccc(Br)cn12
. This indicates that the molecule contains a bromine atom and a chlorine atom, along with carbon, hydrogen, and nitrogen atoms. The InChI key for this compound is YIMXIQLCXJYRGO-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 241-246 °C . Its physical and chemical properties, such as solubility in various solvents, stability under different conditions, and reactivity with other substances, would need to be determined experimentally or found in specialized databases.Scientific Research Applications
Synthesis and Structural Analysis
- Efficient Synthesis and X-ray Structure Analysis: The compound has been synthesized using N-Chlorosuccinimide (NCS) for hydrazones under mild conditions. Its structure was characterized by various methods including X-ray diffraction, indicating its potential for detailed structural analysis in scientific research (El-Kurdi et al., 2021).
Chemical Properties and Reactions
- Ring Rearrangement and Diversification: Studies have shown that certain triazolo[4,3-c]pyrimidines, closely related to the queried compound, can undergo ring rearrangement and serve as intermediates for further chemical diversification, highlighting their versatility in synthetic chemistry (Tang et al., 2014).
Biological and Pharmacological Potential
- Biological Activity and Pharmaceutical Applications: Research indicates that compounds in the triazolopyridine family, including variations like 6-bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride, have significant biological activity, making them valuable for pharmaceutical applications (Jones et al., 1985).
Versatility in Organic Synthesis
- Use in Synthesis of Diverse Organic Compounds: This compound demonstrates utility in the synthesis of a variety of organic compounds, such as indolizines and benzimidazoles, due to its reactive nature and the presence of functional groups conducive to multiple reaction pathways (Dawood, 2004).
Use in Material Science and Industry
- Applications in Material Science: The compound's structural characteristics and chemical reactivity suggest potential applications in material science, particularly in the development of new materials with unique properties (Yang et al., 2015).
Mechanism of Action
Mode of Action
Like other triazolo-pyridine compounds, it may interact with its targets by forming hydrogen bonds and aromatic interactions, leading to changes in the target’s function .
Result of Action
Some related compounds have shown antifungal activities , suggesting that this compound might have similar effects.
Safety and Hazards
This compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety pictogram GHS07 is associated with this compound . Precautionary statements include P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .
Properties
IUPAC Name |
6-bromo-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3.ClH/c1-6(2)9-12-11-8-4-3-7(10)5-13(8)9;/h3-6H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMXIQLCXJYRGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623172 | |
Record name | 6-Bromo-3-(propan-2-yl)[1,2,4]triazolo[4,3-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668980-99-2 | |
Record name | 6-Bromo-3-(propan-2-yl)[1,2,4]triazolo[4,3-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 668980-99-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.